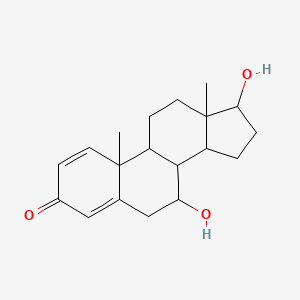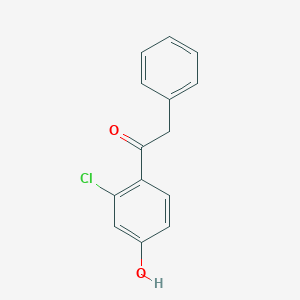![molecular formula C12H10N4O3 B14758848 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione CAS No. 15800-90-5](/img/structure/B14758848.png)
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione is a compound belonging to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate hydroxyethyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
科学研究应用
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s isoalloxazine ring system allows it to participate in redox reactions, which are crucial in various biological processes. It can act as an electron donor or acceptor, facilitating the transfer of electrons in enzymatic reactions. This property makes it a valuable tool in studying redox biology and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4-dione: This compound is also a flavin-based photocatalyst used in similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-methoxyethyl)-3-phenyl-: Another derivative with similar structural features and applications.
Uniqueness
What sets 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione apart is its specific hydroxyethyl group, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
属性
CAS 编号 |
15800-90-5 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
10-(2-hydroxyethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,17H,5-6H2,(H,15,18,19) |
InChI 键 |
QALJEUZGAVFLDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)

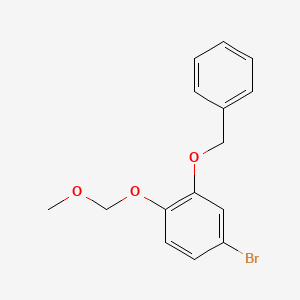
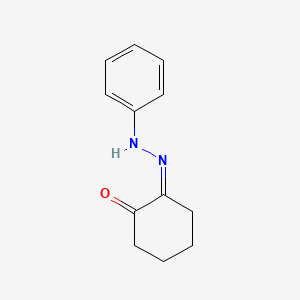
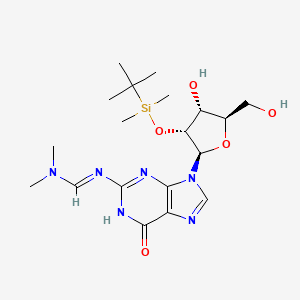

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)


